molecular formula C22H21F3N4O2 B2812816 2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1215712-17-6

2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2812816
CAS No.: 1215712-17-6
M. Wt: 430.431
InChI Key: ZHVQCFYLZYXEAL-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a trifluoromethyl group and a spirocyclic framework. These features can impart significant biological activity and stability, making it a subject of interest in pharmaceutical research.

Scientific Research Applications

2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological activity and stability.

    Material Science: Its stability and structural properties can be explored for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would likely involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential uses. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid derivative of the spirocyclic core and the amine derivative of the trifluoromethyl phenyl group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-3-oxo-N-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    2-(4-methylphenyl)-3-oxo-N-[3-(fluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide: Contains a fluoromethyl group instead of a trifluoromethyl group, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methylphenyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-14-5-7-15(8-6-14)18-19(30)28-21(27-18)9-11-29(12-10-21)20(31)26-17-4-2-3-16(13-17)22(23,24)25/h2-8,13H,9-12H2,1H3,(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVQCFYLZYXEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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